3-Chloro-5-(3-fluorophenyl)pyridin-2-amine
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Overview
Description
3-Chloro-5-(3-fluorophenyl)pyridin-2-amine is a chemical compound with the molecular formula C11H8ClFN2 It is a member of the pyridine family, characterized by a pyridine ring substituted with chlorine and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(3-fluorophenyl)pyridin-2-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The process involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(3-fluorophenyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-Chloro-5-(3-fluorophenyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Research: It serves as a tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(3-fluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Similar structure but with a trifluoromethyl group instead of a fluorophenyl group.
5-(3-Chloro-4-fluorophenyl)pyridin-2-amine: Similar structure with a different position of the fluorine atom.
Uniqueness
3-Chloro-5-(3-fluorophenyl)pyridin-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H8ClFN2 |
---|---|
Molecular Weight |
222.64 g/mol |
IUPAC Name |
3-chloro-5-(3-fluorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H8ClFN2/c12-10-5-8(6-15-11(10)14)7-2-1-3-9(13)4-7/h1-6H,(H2,14,15) |
InChI Key |
GQDPYWOAGNXFEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)N)Cl |
Origin of Product |
United States |
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